molecular formula C16H14N2O3 B11845522 3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one CAS No. 851320-45-1

3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one

Cat. No.: B11845522
CAS No.: 851320-45-1
M. Wt: 282.29 g/mol
InChI Key: RGFGILABSMOAAF-UHFFFAOYSA-N
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Description

3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one is an organic compound with a complex structure that includes an isochromenone core, an amino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with an appropriate isochromenone derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and minimize human error .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative .

Scientific Research Applications

3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one apart is its unique isochromenone core, which can impart distinct chemical and biological properties. This core structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

851320-45-1

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

3-amino-4-(4-methoxyanilino)isochromen-1-one

InChI

InChI=1S/C16H14N2O3/c1-20-11-8-6-10(7-9-11)18-14-12-4-2-3-5-13(12)16(19)21-15(14)17/h2-9,18H,17H2,1H3

InChI Key

RGFGILABSMOAAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(OC(=O)C3=CC=CC=C32)N

Origin of Product

United States

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